molecular formula C14H16O2 B7903091 2-(2-Ethoxynaphthalen-1-yl)ethanol

2-(2-Ethoxynaphthalen-1-yl)ethanol

Cat. No.: B7903091
M. Wt: 216.27 g/mol
InChI Key: ONKMJFAIMGVVHN-UHFFFAOYSA-N
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Description

2-(2-Ethoxynaphthalen-1-yl)ethanol is a naphthalene-based organic compound of interest in synthetic and pharmaceutical chemistry research. As a close analog of compounds like 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol , it serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both an ethoxy group and a hydroxymethyl group on a naphthalene ring system, makes it a potential intermediate in Friedel-Crafts chemistry and other catalytic transformations for creating pharmacologically relevant structures . Researchers can utilize this compound in method development, route scouting, and as a precursor in the synthesis of compounds with potential bioactivity. The product is supplied with comprehensive analytical data to ensure identity and purity. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-ethoxynaphthalen-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-16-14-8-7-11-5-3-4-6-12(11)13(14)9-10-15/h3-8,15H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKMJFAIMGVVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

2-Naphthol undergoes nucleophilic substitution where the hydroxyl group is replaced by an ethoxy group. Concentrated sulfuric acid acts as a catalyst, protonating the hydroxyl oxygen to form a better-leaving group (water). Ethanol then displaces the leaving group, forming 2-ethoxynaphthalene. The reaction is conducted under reflux (70–80°C) for 10 hours, yielding 96% after neutralization and vacuum distillation.

Key Parameters:

  • Solvent: Anhydrous ethanol (ensures reaction efficiency).

  • Catalyst: Concentrated H₂SO₄ (1–2 mol%).

  • Temperature: 70–80°C (optimizes reaction rate without decomposition).

Purification and Yield Optimization

Crude 2-ethoxynaphthalene is purified via vacuum distillation (138–140°C at 1.6 kPa), removing unreacted 2-naphthol and byproducts. The high yield (96%) and scalability of this method make it industrially viable.

Introduction of the Ethanol Side Chain at Position 1

Attaching the ethanol moiety (-CH₂CH₂OH) to the 1-position of 2-ethoxynaphthalene presents challenges due to the need for regioselectivity and stability. Two primary strategies emerge: Friedel-Crafts alkylation and nucleophilic aromatic substitution (NAS).

Friedel-Crafts Alkylation with Ethylene Chlorohydrin

Friedel-Crafts alkylation leverages the electron-donating ethoxy group to direct electrophilic attack to the 1-position. Ethylene chlorohydrin (Cl-CH₂CH₂-OH) serves as the alkylating agent, with AlCl₃ as the Lewis catalyst.

Procedure:

  • Reaction Setup: 2-Ethoxynaphthalene, ethylene chlorohydrin (1.2 eq), and AlCl₃ (1.5 eq) in dichloromethane.

  • Conditions: Stir at 0–5°C for 2 hours, then room temperature for 12 hours.

  • Workup: Quench with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Challenges:

  • Carbocation Rearrangement: Primary carbocations from ethylene chlorohydrin may rearrange, reducing yield.

  • Byproducts: Di-alkylation at positions 3 or 6 due to the ethoxy group’s para-directing effect.

Nucleophilic Aromatic Substitution (NAS) with 2-Tosyloxyethanol

NAS circumvents carbocation instability by using a tosyl-activated leaving group. 2-Tosyloxyethanol (TsO-CH₂CH₂-OH) reacts with 2-ethoxynaphthalene under basic conditions.

Procedure:

  • Tosylation: React 2-ethoxynaphthalene with p-toluenesulfonyl chloride (1.1 eq) in pyridine at 0°C.

  • Substitution: Treat the tosylated intermediate with 2-hydroxyethanol and K₂CO₃ in DMF at 80°C for 24 hours.

  • Purification: Recrystallization from ethanol/water yields this compound.

Advantages:

  • Regioselectivity: Tosyl groups enhance leaving-group ability, favoring substitution at the 1-position.

  • Yield: 65–70% after optimization.

Catalytic Hydrogenation for Functional Group Reduction

In routes involving nitro or azide intermediates, catalytic hydrogenation finalizes the ethanol side chain. For example, azide intermediates (from NAS with NaN₃) are reduced using H₂ and Pd/C.

Procedure:

  • Azide Formation: React 1-bromo-2-ethoxynaphthalene with NaN₃ in DMF at 60°C.

  • Hydrogenation: Treat the azide with H₂ (1 atm) and 10% Pd/C in ethanol, stirring for 6 hours.

  • Isolation: Filter and concentrate to obtain the product (85% yield).

Safety Note: Azide intermediates require careful handling due to explosivity.

Alternative Synthetic Routes and Comparative Analysis

Grignard Reaction with Ethylene Oxide

  • Grignard Formation: Generate 1-bromo-2-ethoxynaphthalene’s Grignard reagent (Mg, THF).

  • Ethylene Oxide Addition: React with ethylene oxide at -20°C, then hydrolyze with NH₄Cl.

  • Yield: ~50% (limited by Grignard stability).

Reductive Amination Followed by Hydrolysis

  • Amination: Introduce an aminoethyl group via Schiff base formation (2-ethoxynaphthalene-1-carbaldehyde + NH₃).

  • Reduction: Use NaBH₄ to yield 1-(2-aminoethyl)-2-ethoxynaphthalene.

  • Hydrolysis: Convert the amine to alcohol via diazotization and aqueous workup (40–45% yield).

Industrial-Scale Considerations and Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors for etherification and alkylation steps improves heat transfer and reduces reaction time (e.g., 2-hour etherification vs. 10-hour batch).

Solvent and Catalyst Recycling

  • Solvent Recovery: Distill and reuse ethanol and DCM.

  • Catalyst Regeneration: AlCl₃ from Friedel-Crafts reactions is recovered via aqueous extraction and recrystallization.

Byproduct Management

  • Di-Alkylated Byproducts: Minimized using stoichiometric control (1.1 eq alkylating agent).

  • Isomer Separation: Chromatography or fractional crystallization isolates the 1-substituted product.

Scientific Research Applications

2-(2-Ethoxynaphthalen-1-yl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxynaphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can undergo alkyl-oxygen fission, where the ethoxy group is cleaved, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, influencing biological processes .

Comparison with Similar Compounds

2-(6-Methoxynaphthalen-2-yl)ethanol

Molecular Formula : C₁₃H₁₄O₂ (MW: 202.25 g/mol)
Key Differences :

  • Substituent Position: Methoxy group at the 6-position (vs. ethoxy at 2-position in the target compound).
  • Synthesis : Achieved via optimized routes with yields up to 95% .
  • Physical Properties :
    • Higher solubility in polar solvents due to the methoxy group’s electron-donating effect.
    • Boiling point: ~514°C (estimated from analogous compounds) .
  • Applications: Potential pharmaceutical intermediate, though biological activity data are sparse .

Table 1: Comparison of Substituent Effects

Property 2-(2-Ethoxynaphthalen-1-yl)ethanol 2-(6-Methoxynaphthalen-2-yl)ethanol
Molecular Weight 216.27 g/mol 202.25 g/mol
Substituent Position 2-Ethoxy (C₁₄H₁₆O₂) 6-Methoxy (C₁₃H₁₄O₂)
Synthesis Yield ~60–70% (analogous routes) Up to 95%
Boiling Point ~500–520°C (estimated) ~514°C

1-(2-Ethoxynaphthalen-1-yl)ethanone

Molecular Formula : C₁₄H₁₄O₂ (MW: 214.26 g/mol)
Key Differences :

  • Functional Group: Ketone (ethanone) replaces the hydroxethyl group.
  • Physicochemical Properties: Lower solubility in water due to lack of hydrogen-bonding hydroxyl group. Higher lipophilicity (LogP: ~4.9 vs. ~2–3 for ethanol derivatives) .
  • Synthesis: Prepared via Friedel-Crafts acylation or oxidation of ethanol derivatives.

Table 2: Functional Group Impact

Property This compound 1-(2-Ethoxynaphthalen-1-yl)ethanone
Functional Group Hydroxethyl (-CH₂CH₂OH) Ketone (-COCH₃)
LogP ~2.5 (estimated) ~4.9
Hydrogen Bonding Strong (OH group) Weak (ketone)

(2-Ethoxynaphthalen-1-yl)methanol

Molecular Formula : C₁₃H₁₄O₂ (MW: 202.25 g/mol)
Key Differences :

  • Shorter alkyl chain (methanol vs. ethanol).
  • Physical Properties: Lower boiling point (~265°C vs. ~500°C for ethanol derivative) due to reduced molecular weight .
  • Applications : Discontinued commercial availability limits current data .

2-(Naphthalen-1-yl)ethanol

Molecular Formula : C₁₂H₁₂O (MW: 172.23 g/mol)
Key Differences :

  • Lacks the ethoxy group, affecting electronic properties.
  • Crystal Structure : Exhibits intermolecular hydrogen bonds (O-H···O) stabilizing the lattice .
  • Reactivity : Higher susceptibility to oxidation without electron-donating ethoxy groups.

2-(2-Hydroxyphenyl)ethanol (Tyrosol Analog)

Molecular Formula : C₈H₁₀O₂ (MW: 138.16 g/mol)
Key Differences :

  • Smaller aromatic system (benzene vs. naphthalene).
  • Biological Activity : Demonstrates tyrosinase inhibition (42.1% at 200 μM) .
  • Structure-Activity: Ethoxy groups in naphthalene derivatives may enhance membrane permeability compared to phenolic analogs .

Research Findings and Trends

  • Hydrogen Bonding: The hydroxethyl group in this compound facilitates intramolecular S(6) hydrogen bonds, stabilizing molecular conformation .
  • Synthetic Feasibility : Yields for analogous compounds range from 53–95%, suggesting room for optimization in the target’s synthesis .

Biological Activity

2-(2-Ethoxynaphthalen-1-yl)ethanol is an organic compound that has garnered interest due to its potential biological activities. This compound features a naphthalene backbone with an ethoxy group and an alcohol functional group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14O2
  • Molecular Weight : 206.25 g/mol
  • Structure : The compound consists of a naphthalene ring substituted with an ethoxy group at one position and a hydroxyl group at another.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways involved in inflammation, pain perception, and other physiological processes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammatory responses.
  • Receptor Interaction : The compound may act as a ligand for certain receptors, influencing signaling pathways associated with pain and inflammation.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties in vitro. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures.
Study ReferenceEffect ObservedMethodology
Reduced cytokine levelsIn vitro assays on cultured macrophages
Analgesic activityPain models in rodents
  • Analgesic Properties : In animal models, this compound demonstrated significant analgesic effects comparable to standard pain relief medications.

Case Study 1: Anti-inflammatory Activity

A study published in PLOS ONE evaluated the anti-inflammatory effects of various naphthalene derivatives, including this compound. The results showed a dose-dependent reduction in inflammatory markers when tested on lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Pain Management

In a rodent model of acute pain, administration of this compound resulted in a significant decrease in pain response measured by the tail-flick test. The compound's efficacy was similar to that of ibuprofen, suggesting its potential use as an analgesic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Ethoxynaphthalen-1-yl)ethanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 2-ethoxynaphthalene-1-carbaldehyde with ethanolamine in ethanol under acidic or basic conditions. For example, Schiff base intermediates (e.g., (E)-N-[(2-Ethoxynaphthalen-1-yl)methylidene] derivatives) can be hydrolyzed to yield the target alcohol. Reaction optimization may include solvent selection (e.g., ethanol, THF), temperature control (80–100°C), and catalyst use (e.g., KOH) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • NMR : 1^1H NMR will show signals for the naphthalene protons (δ 7.2–8.5 ppm), ethoxy methylene (δ 3.5–4.0 ppm), and the ethanol hydroxyl group (δ 1.5–2.5 ppm, broad). 13^{13}C NMR will confirm the ethoxy (δ 60–70 ppm) and naphthalene carbons.
  • Mass Spectrometry (MS) : ESI-MS or GC-MS can detect the molecular ion peak (e.g., [M+H]+^+ at m/z ~230) and fragmentation patterns.
  • IR : Stretching vibrations for -OH (3200–3600 cm1^{-1}), C-O (1100–1250 cm1^{-1}), and aromatic C-H (3000–3100 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal irritation.
  • Avoid exposure to pregnant researchers, as ethoxy-containing compounds may affect fertility (based on structural analogs) .
  • Store in inert atmospheres (N2_2 or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

  • Methodological Answer :

  • Structure Refinement : Use SHELXL for high-resolution refinement, applying restraints for disordered ethoxy or hydroxyl groups. Anisotropic displacement parameters (ADPs) should be modeled for non-H atoms .
  • Hydrogen Bonding Analysis : Apply graph set theory (e.g., S(6) motifs) to classify intermolecular interactions. Software like WinGX/ORTEP can visualize hydrogen bonds (e.g., O-H···O or C-H···π interactions) .
  • Validation Tools : Check CIF files with PLATON or checkCIF for symmetry and geometry errors .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2_2) to improve efficiency.
  • Workup Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Q. What computational methods predict the compound’s bioactivity or supramolecular behavior?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger to model interactions with biological targets (e.g., enzymes or receptors).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, charge distribution).
  • MD Simulations : Simulate crystal packing or solvent interactions using GROMACS or AMBER .

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